1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene

Liquid Crystal Dielectric Anisotropy Vertical Alignment Mode

1-(4-Butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8), systematically named 4-butyl-4''-ethyl-2'-fluoro-1,1':4',1''-terphenyl, is a laterally mono-fluorinated p-terphenyl with the molecular formula C₂₄H₂₅F and a molecular weight of 332.45 g/mol. It is classified as a rod-like, calamitic liquid crystal mesogen belonging to the broader class of fluorinated oligophenyls.

Molecular Formula C24H25F
Molecular Weight 332.5 g/mol
CAS No. 825633-75-8
Cat. No. B12336009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene
CAS825633-75-8
Molecular FormulaC24H25F
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F
InChIInChI=1S/C24H25F/c1-3-5-6-19-9-13-21(14-10-19)23-16-15-22(17-24(23)25)20-11-7-18(4-2)8-12-20/h7-17H,3-6H2,1-2H3
InChIKeyROKKABRWIYSBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8): Sourcing and Baseline Identity


1-(4-Butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8), systematically named 4-butyl-4''-ethyl-2'-fluoro-1,1':4',1''-terphenyl, is a laterally mono-fluorinated p-terphenyl with the molecular formula C₂₄H₂₅F and a molecular weight of 332.45 g/mol . It is classified as a rod-like, calamitic liquid crystal mesogen belonging to the broader class of fluorinated oligophenyls. The compound is registered under EU REACH (EC No. 617-357-9) in the ≥0 to <10 tonnes per annum band, with Merck KGaA identified as a registrant, confirming active industrial production and commercial availability . Its structure features an asymmetric alkyl substitution pattern—n-butyl on one terminal ring and ethyl on the other—combined with a single lateral fluorine atom on the central ring, a design motif known to modulate mesophase morphology, dielectric anisotropy, and viscoelastic properties in liquid crystal formulations .

Why 1-(4-Butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene Cannot Be Replaced by a Generic Fluorinated Terphenyl


Within the fluorinated terphenyl family, small changes in terminal alkyl chain length, lateral fluorine count, and fluorine ring position produce large, non-linear shifts in key performance parameters including clearing point, melting point, dielectric anisotropy (Δε), and rotational viscosity (γ₁) . A butyl/ethyl asymmetric substitution pattern is specifically engineered to balance low melting point with sufficiently high nematic phase stability, a compromise that symmetric dialkyl analogs (e.g., dipropyl or dibutyl) or difluoro congeners cannot replicate without sacrificing either the mesophase width or the viscosity profile required for fast-switching electro-optical devices . Consequently, generic or in-class substitution risks altering the phase diagram, dielectric response, and mixture compatibility in ways that directly degrade display performance metrics such as threshold voltage (Vₜₕ) and response time .

1-(4-Butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene: Quantitative Differentiation Evidence


Negative Dielectric Anisotropy (Δε < 0) with Single Fluorine vs. Difluoro and Non-Fluorinated Analogs

All laterally mono-fluorinated 4,4″-dialkylterphenyls, including the target compound, exhibit negative dielectric anisotropy (Δε), a property essential for vertical alignment (VA) display modes . In the Urban et al. (2010) study of 15 laterally fluoro-substituted terphenyls, the static permittivity tensor components confirmed negative Δε for the entire mono-fluoro series, while di-fluoro and tetra-fluoro analogs showed a shift toward positive or mixed anisotropy, fundamentally altering their electro-optic switching behaviour . The single 2'-fluoro substituent generates a dipole moment oriented largely along the short molecular axis, producing Δε ≈ –1 to –3, in contrast to the 2',3'-difluoro analog (CAS 486406-09-1) which exhibits reduced negative anisotropy or even sign reversal depending on the alkyl chain combination .

Liquid Crystal Dielectric Anisotropy Vertical Alignment Mode

Asymmetric Butyl/Ethyl Substitution Optimises Nematic Phase Range vs. Symmetric Dipropyl Analog

The asymmetric butyl/ethyl terminal substitution pattern of the target compound is designed to suppress smectic phase formation while maintaining a broad nematic range, a challenge that symmetric short-chain analogs (e.g., 2'-fluoro-4,4''-dipropyl-1,1':4',1''-terphenyl, CAS 95759-46-9) fail to meet . In the classic Gray et al. series on mono-fluoro terphenyls, increasing the length disparity between the two terminal alkyl chains systematically reduced the smectic A and smectic C phase stability, thereby extending the nematic range toward lower temperatures . The butyl/ethyl combination provides a chain length difference of two methylene units, empirically identified as the optimal balance for nematic phase promotion without excessively elevating the melting point, whereas the symmetric dipropyl compound (C3/C3) typically exhibits a narrower nematic range and a higher tendency toward smectic polymorphism .

Mesophase Behaviour Nematic Phase Range Structure-Property Relationship

REACH Registration and Defined Tonnage Band Enable Traceable Industrial Procurement vs. Non-Registered Analogs

The target compound holds an active, full, joint REACH registration under EC No. 617-357-9 with a declared tonnage band of ≥0 to <10 tonnes per annum, last updated 24 November 2022, with Merck KGaA as a confirmed registrant . This regulatory status provides legally validated supply chain traceability and ensures the substance can be placed on the European Economic Area (EEA) market without interruption. By contrast, several closely related structural analogs—including the 2',3'-difluoro derivative (CAS 486406-09-1) and certain 4-alkoxy-substituted variants—are registered only as intermediates with use restrictions, or are listed as 'Cease Manufacture', making them unsuitable for sustained industrial procurement .

REACH Compliance Supply Chain Assurance Regulatory Status

Single Fluorine at 2'-Position Minimises Viscosity vs. Multi-Fluorinated Terphenyls

The insertion of a single fluorine atom at the 2'-position of the central phenyl ring introduces a controlled dipole moment while minimising the increase in rotational viscosity (γ₁) associated with multi-fluorinated terphenyls . In the patent literature on fluorinated terphenyls for active-matrix displays, mono-fluorinated compounds are explicitly claimed to provide a 'suitable refractive index anisotropy, a suitable dielectric anisotropy, and a particularly small viscosity' compared to di- and tetra-fluoro analogs, which suffer from progressively higher γ₁ due to increased molecular breadth and inter-annular twisting . The 2',5'-difluoro analog (CAS 921605-47-2) introduces a second fluorine that, while potentially increasing Δε magnitude, simultaneously raises γ₁ by approximately 20–50% depending on temperature, directly increasing the LC response time (τ ∝ γ₁/K) .

Rotational Viscosity Response Time Lateral Fluorination

Commercial Purity Benchmarking: 98% (NLT) from Multiple Suppliers vs. 95% from Alternative Sources

Multiple specialty chemical suppliers, including Aromsyn and Shanghai Kehua Biotech, list the target compound at a purity specification of NLT (Not Less Than) 98% for research and industrial quantities, with production capability from gram to kilogram scale . In contrast, the same compound sourced through certain generalist chemical marketplaces (e.g., alfachem.cn) is offered at 95% purity . This 3-percentage-point purity differential is significant for liquid crystal applications: impurities at the ≥2% level can suppress clearing points by several Kelvin, introduce ionic contaminants that increase electrical conductivity, and reduce the voltage holding ratio (VHR) below the >99% threshold required for active-matrix TFT-LCDs .

Purity Specification Quality Control Vendor Comparison

1-(4-Butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene: High-Confidence Application Scenarios Based on Quantitative Evidence


Negative Δε Dopant for Vertical Alignment (VA) Liquid Crystal Mixtures

The compound's single lateral fluorine atom confers negative dielectric anisotropy (Δε < 0), making it directly suitable as a component in VA-mode LC mixtures for televisions, monitors, and automotive displays . Formulators seeking to expand the nematic range of a VA host mixture without introducing smectic phases can exploit the butyl/ethyl asymmetric chain design to suppress smectic polymorphism while contributing negative Δε . Procurement should prioritise NLT 98% purity material from REACH-registered suppliers to maintain the VHR above 99% required for TFT driving .

Low-Viscosity Component for Fast-Response LCoS Microdisplays in AR/VR Headsets

For augmented reality (AR) LCoS microdisplays requiring sub-millisecond response times, the target compound's single-fluorine design minimises rotational viscosity (γ₁) relative to multi-fluorinated terphenyl alternatives, directly enabling faster electro-optic switching at a given cell gap . The butyl/ethyl chain combination further contributes to low melting point and good low-temperature solubility in complex mixtures, preventing crystallisation at the extended operating temperature range demanded by consumer AR devices .

Benchmark Standard for Structure-Property Relationship Studies in Fluorinated Mesogens

The well-defined asymmetric substitution pattern (C4/C2 alkyl chains, single 2'-F) makes this compound an ideal reference standard for systematic studies correlating molecular structure with mesomorphic behaviour, dielectric properties, and elastic constants within the terphenyl class . Its REACH registration and commercial availability at 98% purity from established suppliers ensure reproducibility across academic and industrial research laboratories . Comparative studies against the 2',5'-difluoro (CAS 921605-47-2) and 2',3'-difluoro (CAS 486406-09-1) analogs can isolate the effect of a single additional fluorine on phase transitions, Δε sign, and γ₁ magnitude .

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